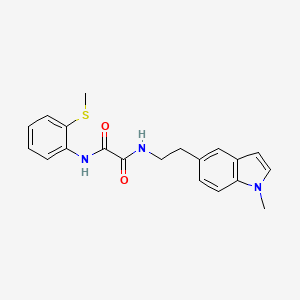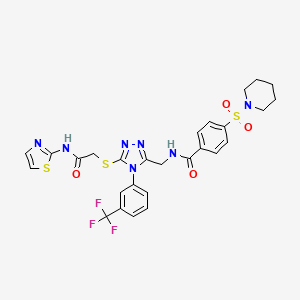![molecular formula C15H15FN2O2S B2475778 1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 927996-70-1](/img/structure/B2475778.png)
1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C15H14FNO2S and a molecular weight of 291.347 . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The compound has a linear formula of C15H14FNO2S . This indicates that it contains 15 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.347 . Unfortunately, no further physical or chemical properties are available in the search results.Applications De Recherche Scientifique
Neuroprotective and Antidepressant Properties
1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine and related compounds show promise in neuroprotection and potential antidepressant and antiaddictive properties. Studies have demonstrated that compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), found in the mammalian brain, have neuroprotective, antiaddictive, and antidepressant-like activities in animal models. These compounds may function through mechanisms such as monoamine oxidase (MAO) inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, indicating potential therapeutic effects in treating various central nervous system disorders (Antkiewicz‐Michaluk et al., 2018).
Role in Tetrahydroisoquinolines Therapeutics
Tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline (THIQ), are recognized for their therapeutic potential. Initially associated with neurotoxicity, these compounds have since been identified for their neuroprotective properties, particularly in preventing Parkinsonism in mammals. THIQ derivatives have been studied extensively for their anticancer properties and are considered "privileged scaffolds" in drug discovery, with notable success in cancer and central nervous system disorders. They also show potential for treating various infectious diseases and metabolic disorders (Singh & Shah, 2017).
Biological Importance of Sulfonamides
The compound contains a sulfonamide subunit, which is crucial in the development of bioactive substances due to its wide range of biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Research emphasizes the importance of the sulfonamide group in the planning and development of bioactive substances, demonstrating a clear structure-activity relationship and significant medicinal potential (Azevedo-Barbosa et al., 2020).
Fluorinated Compounds in Environmental and Health Perspectives
The presence of a fluorophenyl group in the compound is relevant, as studies on fluorinated compounds like perfluorinated acids (PFAs) shed light on the environmental and health impact of such substances. These compounds are known for their persistence and bioaccumulative properties, raising concerns about their safety for humans and the environment. Understanding the behavior, exposure, and potential effects of fluorinated compounds, including their biotransformation and degradation pathways, is crucial for risk assessment and management (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c16-12-4-7-14(8-5-12)21(19,20)18-9-1-2-11-3-6-13(17)10-15(11)18/h3-8,10H,1-2,9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJLWMUQMSFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

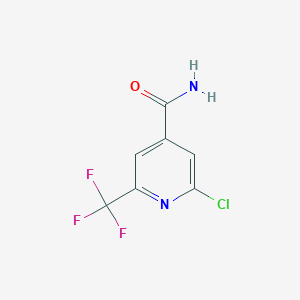
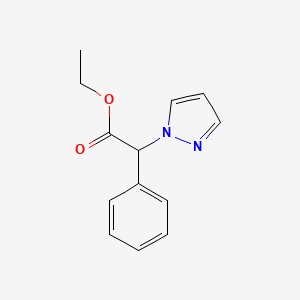
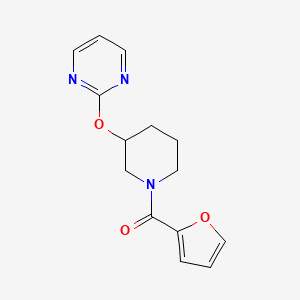


![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2475704.png)
![6-(azepan-1-ylsulfonyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2475706.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2475709.png)
![N-(1-cyano-3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2475711.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2475712.png)
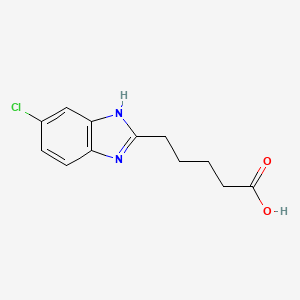
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2475716.png)
